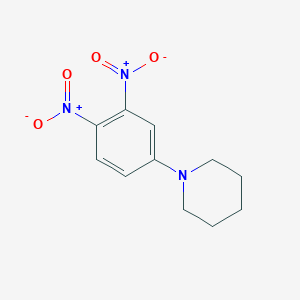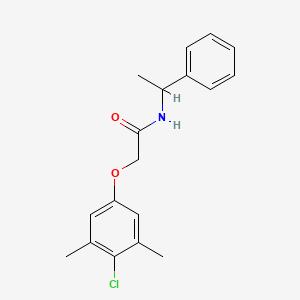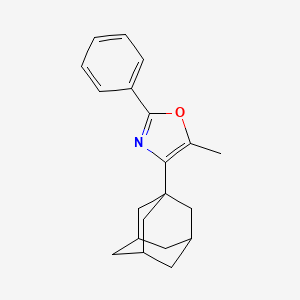![molecular formula C19H18N2O5 B5086572 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5086572.png)
8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline, also known as NQO1, is a quinoline derivative that has been widely studied for its potential use in cancer treatment. NQO1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers.
Mecanismo De Acción
8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline acts as a reductase enzyme, catalyzing the reduction of quinones to hydroquinones. This process generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline also plays a role in the metabolism of drugs and other xenobiotics, making it an important enzyme in drug development.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline has been shown to have a variety of other biochemical and physiological effects. It has been implicated in the regulation of oxidative stress, inflammation, and cell proliferation. 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline has also been shown to play a role in the metabolism of endogenous compounds, such as steroid hormones and bile acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline in lab experiments is its specificity for quinones. This allows researchers to study the effects of quinones on cells and tissues in a controlled manner. However, 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline is also subject to genetic variation, which can affect its activity and expression in different individuals. This can complicate the interpretation of experimental results.
Direcciones Futuras
There are many directions for future research on 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline. One area of interest is the development of 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline inhibitors as potential cancer therapeutics. Another area of interest is the role of 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline in drug metabolism and toxicity. Additionally, further research is needed to better understand the genetic and environmental factors that affect 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline activity and expression.
Métodos De Síntesis
The synthesis of 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline involves the reaction of 8-hydroxyquinoline with 2-(2-nitrophenoxy)ethanol in the presence of a base. This reaction yields the intermediate product, which is then treated with 2-chloroethyl ethyl ether to yield the final product.
Aplicaciones Científicas De Investigación
8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline has been the subject of extensive research due to its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. 8-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}quinoline has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
8-[2-[2-(2-nitrophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-21(23)16-7-1-2-8-17(16)25-13-11-24-12-14-26-18-9-3-5-15-6-4-10-20-19(15)18/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHYQSOWKXACTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCOCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086512.png)


![5'-(1,4-dioxaspiro[4.5]dec-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-yl 4-nitrobenzoate](/img/structure/B5086541.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5086542.png)
![6-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5086548.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)nicotinamide](/img/structure/B5086556.png)
![3-chloro-4-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5086570.png)
![2-[(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5086584.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5086598.png)
![N-methyl-2-{[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]oxy}ethanamine trifluoroacetate](/img/structure/B5086606.png)

